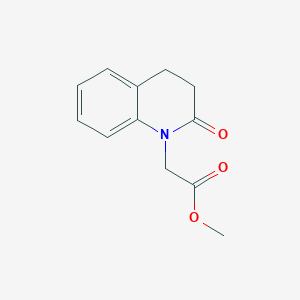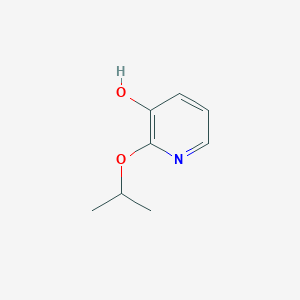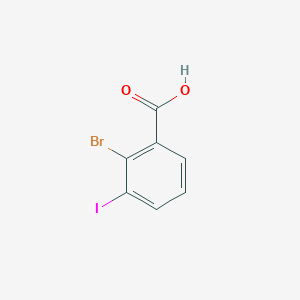
Methyl 2-(cyclopropylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropylamino)acetate (MCA) is an organic compound with a molecular formula of C5H10NO2. It is an alkyl amine derivative of acetic acid and is commonly used as a reagent in organic synthesis. MCA has a wide range of applications in the field of chemistry, including its use in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in laboratory experiments, and as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Intermediate for Anti-malarial Drugs : Methyl 2-(cyclopropylamino)acetate derivatives serve as intermediates in the synthesis of anti-malarial drugs. For instance, 2-Methyl-1,2-diaminopropane, a precursor for the drug OZ277, was synthesized from acetone cyanohydrin through steps involving ammonolysis, acylation, hydrogenation, and hydrolysis, with a total yield of 62.68% (Li Yong, 2011).
Building Blocks for Amino Acids : Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate has been shown to be a versatile building block for cyclopropyl-containing amino acids. It demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form, highlighting its utility in synthesizing geometrically constrained bicyclic peptidomimetics (Michael Limbach et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(cyclopropylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYODZWYCOXGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)











